2-Methyl-5-(1H-pyrazol-4-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methyl-5-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-6-2-10-8(5-9-6)7-3-11-12-4-7/h3-4,6,8-10H,2,5H2,1H3,(H,11,12) |
InChI Key |
FKVLKNXTKLSMSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1)C2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2 Methyl 5 1h Pyrazol 4 Yl Piperazine
Retrosynthetic Analysis of the 2-Methyl-5-(1H-pyrazol-4-yl)piperazine Core Structure
A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical and common approach involves the disconnection of the C-N bond between the pyrazole (B372694) and piperazine (B1678402) rings. This bond is typically formed via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This primary disconnection leads to two key synthons: a pyrazole moiety functionalized as an electrophile at the C4 position and a 2-methylpiperazine (B152721) nucleophile.
The pyrazole synthon can be a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) or a pyrazole with a leaving group at the 4-position, such as a triflate. The piperazine synthon is the readily available or synthetically accessible 2-methylpiperazine. Further disconnection of the pyrazole ring itself can lead back to simpler acyclic precursors, such as 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives. Similarly, 2-methylpiperazine can be retrosynthetically disconnected to acyclic diamine precursors. A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis
This analysis suggests that the synthesis can be approached in a convergent manner, where the two key heterocyclic fragments are synthesized separately and then coupled in a final step.
Convergent and Linear Synthetic Approaches to this compound
Both convergent and linear strategies can be envisioned for the synthesis of this compound.
Convergent Approach:
A convergent synthesis is generally more efficient and involves the independent synthesis of the two main building blocks, followed by their coupling.
Synthesis of the Pyrazole Moiety: A common method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.gov To obtain a 4-functionalized pyrazole suitable for coupling, a starting material such as a 2-substituted-1,3-dicarbonyl can be used, or a subsequent functionalization of the pyrazole ring at the C4 position can be performed. For instance, direct halogenation of a 1H-pyrazole with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can yield the corresponding 4-halo-1H-pyrazoles. organic-chemistry.org
Synthesis of 2-Methylpiperazine: Racemic 2-methylpiperazine is commercially available. However, for enantiomerically pure targets, it can be synthesized from chiral starting materials, such as alanine (B10760859) derivatives, or through resolution of the racemate. tandfonline.comresearchgate.net
Coupling Reaction: The final step in a convergent approach would be the coupling of the 4-halo-1H-pyrazole with 2-methylpiperazine. The Buchwald-Hartwig amination is a powerful and widely used method for this type of C-N bond formation. mdpi.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically employs a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a base (e.g., NaOtBu or Cs₂CO₃). mdpi.comresearchgate.netnih.gov
Linear Approach:
A linear synthesis would involve the sequential construction of the molecule. For example, one could start with a precursor to 2-methylpiperazine and then build the pyrazole ring onto it. This might involve reacting a protected 2-methylpiperazine derivative with reagents that form the pyrazole ring in a stepwise fashion. However, this approach is often less efficient and can lead to difficulties with regioselectivity during the pyrazole ring formation.
Diastereoselective and Enantioselective Synthesis of this compound and its Stereoisomers
Since 2-methylpiperazine is chiral, the target compound can exist as a pair of enantiomers, (R)- and (S)-2-methyl-5-(1H-pyrazol-4-yl)piperazine. The synthesis of a single enantiomer requires a stereocontrolled approach.
Asymmetric catalysis offers a direct route to enantiomerically enriched 2-methylpiperazine. One effective method is the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-methyl-1,4-dihydropyrazine. acs.org This reaction can be catalyzed by chiral transition metal complexes, for instance, those based on rhodium or iridium with chiral phosphine ligands.
Another modern approach is the copper-catalyzed asymmetric cyclizative aminoboration, which can construct chiral piperidine (B6355638) rings with high enantioselectivity. nih.govresearchgate.netnih.gov Adapting such a method could potentially be used to form the chiral piperazine ring system.
Table 1: Examples of Asymmetric Catalysis for Chiral Piperazine Synthesis
| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Rh/(S,S)-Ph-BPE | 2-Alkylidene-2,5-diketopiperazine | Chiral 2-alkyl-2,5-diketopiperazine | Up to 99% | acs.org |
| Pd-catalyst/Chiral Ligand | Aminoalkene | trans-2,6-disubstituted piperazine | High diastereoselectivity | organic-chemistry.orgnih.gov |
| Cu/(S,S)-Ph-BPE | Aminoalkene | cis-2,3-disubstituted piperidine | Up to 99% | nih.govresearchgate.netnih.gov |
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. nih.govwikipedia.org In this strategy, an achiral precursor is reacted with a chiral auxiliary derived from the chiral pool (e.g., amino acids, terpenes) to form a diastereomeric intermediate. wikipedia.orgyoutube.comyoutube.com After a diastereoselective reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.
For the synthesis of (R)- or (S)-2-methylpiperazine, a chiral auxiliary such as (R)-(-)-phenylglycinol can be employed. rsc.org The auxiliary guides the stereoselective formation of the piperazine ring, and its subsequent removal provides the enantiomerically pure product.
Optimization of Reaction Conditions and Yields for Academic Scale Production
For the key coupling step, typically a Buchwald-Hartwig amination, optimization of reaction conditions is crucial to maximize the yield and purity of this compound on an academic scale. mdpi.com Parameters to consider include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.
Table 2: Hypothetical Optimization of Buchwald-Hartwig Coupling of 4-Bromo-1H-pyrazole with 2-Methylpiperazine
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 110 | 78 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Dioxane | 80 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | LHMDS | THF | 65 | 88 |
This table is illustrative and based on typical optimization studies for similar coupling reactions.
The data illustrates that screening various combinations of ligands and bases can significantly impact the reaction outcome. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often leads to higher yields at lower temperatures. preprints.org
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. rasayanjournal.co.inmdpi.comnih.govresearchgate.net Key areas for improvement include:
Alternative Energy Sources: Microwave irradiation can significantly shorten reaction times and improve yields in both the pyrazole synthesis and the final coupling step. nih.govrasayanjournal.co.in Photocatalysis offers a novel, eco-friendly method for cyclization reactions, as demonstrated in the synthesis of 2-methylpiperazine. iitm.ac.in
Green Solvents: Replacing hazardous solvents like dioxane and toluene with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. acs.orglongdom.org Some multicomponent reactions for pyrazole synthesis have been successfully performed in water. longdom.org
Catalyst Efficiency and Reusability: The use of highly efficient catalysts at low loadings minimizes metal contamination in the final product. Developing heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Convergent syntheses often have a higher atom economy than linear ones.
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.
Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 5 1h Pyrazol 4 Yl Piperazine
Single-Crystal X-ray Diffraction Studies for Definitive Solid-State Structure of 2-Methyl-5-(1H-pyrazol-4-yl)piperazine
In a hypothetical crystal structure, the piperazine (B1678402) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. ed.ac.uk The methyl group at the 2-position and the pyrazolyl group at the 5-position would likely occupy equatorial positions to minimize steric hindrance, a common preference in substituted piperazines. nih.gov
The bond lengths and angles within the piperazine and pyrazole (B372694) rings would be consistent with standard values for similar heterocyclic systems. The C-N bonds in the piperazine ring would exhibit lengths typical of single bonds, while the C-C and C=N bonds in the pyrazole ring would reflect its aromatic character.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Expected Length (Å) |
| Piperazine C-N | 1.46 - 1.48 |
| Piperazine C-C | 1.52 - 1.54 |
| Pyrazole C-N | 1.34 - 1.36 |
| Pyrazole N-N | 1.35 - 1.37 |
| Pyrazole C=C | 1.38 - 1.40 |
| C(piperazine)-C(pyrazole) | 1.49 - 1.51 |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Expected Value (°) |
| C-N-C (Piperazine) | 109 - 112 |
| N-C-C (Piperazine) | 109 - 111 |
| C-N-N (Pyrazole) | 108 - 110 |
| N-N-C (Pyrazole) | 106 - 108 |
| N-C=C (Pyrazole) | 105 - 107 |
Torsion angles would definitively describe the chair conformation of the piperazine ring and the relative orientation of the pyrazole substituent.
Hydrogen bonding is a critical determinant of the crystal packing. In the solid state of this compound, the N-H groups of both the piperazine and pyrazole rings are capable of acting as hydrogen bond donors. The nitrogen atoms within both rings can also serve as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, potentially forming chains or sheets that stabilize the crystal lattice. ed.ac.uknih.govnih.govresearchgate.netresearchgate.net Common hydrogen bonding motifs include N-H···N interactions between adjacent molecules.
Solution-State Conformational Analysis via Advanced Nuclear Magnetic Resonance Spectroscopy
In solution, molecules are often conformationally flexible. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate these dynamic processes and determine the predominant conformations in solution.
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the spatial proximity of protons within a molecule. For this compound, these experiments would be crucial in confirming the relative stereochemistry of the methyl and pyrazolyl substituents on the piperazine ring.
For instance, in a chair conformation with both substituents in equatorial positions, NOE cross-peaks would be expected between the axial protons on the piperazine ring. The absence of significant NOEs between the methyl protons and the pyrazolyl protons would further support a trans-diequatorial arrangement.
The piperazine ring can undergo chair-to-chair interconversion. This conformational exchange can be studied using dynamic NMR (DNMR) spectroscopy, typically by acquiring spectra at different temperatures. rsc.orgrsc.org At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals may be observed for the axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to the broadening of these signals and their eventual coalescence into time-averaged signals at higher temperatures. The coalescence temperature can be used to calculate the free energy barrier for the ring inversion process.
Vibrational Spectroscopy (Raman and Infrared) for Characteristic Group Frequencies and Structural Insights
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying characteristic functional groups.
For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H stretching vibrations of both the piperazine and pyrazole rings, typically in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the piperazine and pyrazole rings would appear around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.comnih.gov The piperazine ring deformations and C-N stretching vibrations would give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperazine/Pyrazole) | Stretching | 3200 - 3400 |
| C-H (Aromatic/Aliphatic) | Stretching | 2800 - 3100 |
| C=C, C=N (Pyrazole) | Stretching | 1400 - 1600 |
| CH₂ (Piperazine) | Scissoring | ~1450 |
| C-N (Piperazine/Pyrazole) | Stretching | 1000 - 1300 |
By combining the insights from these advanced structural elucidation techniques, a comprehensive understanding of the solid-state and solution-state structure and conformational behavior of this compound can be achieved. This knowledge is fundamental for its application in various fields of chemical science.
Chiroptical Spectroscopy (Circular Dichroism) for Elucidating Stereochemical Features
Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), represents a powerful set of techniques for the unambiguous determination of the absolute configuration and the predominant solution-phase conformation of chiral molecules like this compound. nih.gov These methods are especially crucial when traditional methods like X-ray crystallography are not viable due to difficulties in obtaining suitable single crystals. icm.edu.pl The stereochemical arrangement of the methyl group at the C2 position of the piperazine ring introduces chirality, resulting in two enantiomers, (R)- and (S)-2-methyl-5-(1H-pyrazol-4-yl)piperazine, which are non-superimposable mirror images of each other.
The fundamental principle of circular dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint for a specific enantiomer. The mirror-image enantiomer will produce a CD spectrum of equal magnitude but opposite sign.
The elucidation of the absolute configuration of this compound using chiroptical spectroscopy involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.govicm.edu.pl The process can be outlined as follows:
Conformational Search: The first and most critical step is a thorough computational search for all possible low-energy conformations of the molecule. icm.edu.pl The piperazine ring can exist in different chair and boat conformations, and the orientation of the pyrazole and methyl substituents will further increase the number of possible conformers.
Quantum Chemical Calculations: For the most stable conformers, the ECD and/or VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for ECD and DFT for VCD. psu.edu These calculations are performed for one of the enantiomers, for instance, the (R)-enantiomer.
Spectral Simulation: The final theoretical CD spectrum is obtained by taking a Boltzmann-weighted average of the calculated spectra of all significant conformers at a given temperature. acs.org
Comparison and Assignment: The simulated spectrum is then compared with the experimentally measured CD spectrum of the synthesized sample. nih.gov A close match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would confirm the absolute configuration as (R). Conversely, if the experimental spectrum is a mirror image of the calculated (R)-spectrum, the absolute configuration is assigned as (S).
For this compound, the pyrazole moiety and the piperazine ring itself contain chromophores that give rise to electronic transitions in the UV region, which can be probed by ECD. The Cotton effects (the peaks in a CD spectrum) observed would be directly related to the spatial arrangement of these chromophores relative to the chiral center.
While specific experimental data for this compound is not publicly available, the following tables illustrate the type of data that would be generated in a typical chiroptical study for the determination of its absolute configuration.
Table 1: Illustrative Experimental and Calculated ECD Data for (R)-2-Methyl-5-(1H-pyrazol-4-yl)piperazine
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Excitation Energy (nm) | Calculated Rotatory Strength (R) |
| 215 | +3.5 | 214 | +4.2 |
| 240 | -1.8 | 238 | -2.1 |
| 275 | +0.5 | 272 | +0.6 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Experimental and Calculated VCD Data for a Key Vibrational Band of (R)-2-Methyl-5-(1H-pyrazol-4-yl)piperazine
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated Dipole Strength (D) | Calculated Rotatory Strength (R) |
| 2925 (C-H stretch) | +1.5 | 2928 | 0.8 | +1.2 |
| 1450 (CH₂ bend) | -0.8 | 1455 | 0.5 | -0.9 |
Note: This data is hypothetical and for illustrative purposes only.
The correlation between the signs and magnitudes of the experimental and calculated Cotton effects in the ECD spectrum, as well as the differential absorption bands in the VCD spectrum, would provide conclusive evidence for the absolute configuration of this compound. acs.org Such studies are indispensable for understanding the structure-activity relationships of chiral compounds in medicinal chemistry.
Chemical Reactivity, Functionalization, and Derivatization Strategies of the 2 Methyl 5 1h Pyrazol 4 Yl Piperazine Scaffold
Site-Selective Functionalization of Piperazine (B1678402) and Pyrazole (B372694) Rings in 2-Methyl-5-(1H-pyrazol-4-yl)piperazine
The functionalization of the this compound scaffold can be directed towards either the piperazine or the pyrazole ring, with the potential for high site-selectivity based on the choice of reagents and reaction conditions.
The piperazine ring contains two nitrogen atoms with different steric and electronic environments. The nitrogen atom at the 1-position is adjacent to a stereocenter with a methyl group, making it more sterically hindered than the nitrogen at the 4-position. This difference allows for selective N-functionalization. For instance, reactions such as N-alkylation or N-arylation can be directed to the less hindered nitrogen under controlled conditions. Direct C-H functionalization of the piperazine ring, particularly at the carbon atoms alpha to the nitrogen, is a more challenging but increasingly explored area. beilstein-journals.orgencyclopedia.pub Methods involving photoredox catalysis are emerging for the α-arylation and α-vinylation of N-Boc protected piperazines, which could be adapted for the title compound. encyclopedia.pub
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms and three carbon atoms. nih.govnih.gov The pyrazole moiety in this compound can undergo electrophilic substitution reactions, primarily at the C4 position of the pyrazole ring, due to its electron-rich nature. mdpi.com The two nitrogen atoms of the pyrazole ring also present opportunities for functionalization. N-alkylation of asymmetrically substituted 1H-pyrazoles can lead to a mixture of regioisomers, and the regioselectivity can be influenced by the solvent and base used. mdpi.com
A summary of potential site-selective functionalization reactions is presented in Table 1.
Table 1: Potential Site-Selective Functionalization Reactions
| Ring System | Position | Reaction Type | Reagents and Conditions | Expected Outcome |
|---|---|---|---|---|
| Piperazine | N4 | N-Alkylation | Alkyl halide, base | Selective functionalization at the less hindered nitrogen |
| Piperazine | N4 | N-Arylation | Aryl halide, catalyst (e.g., Pd) | Formation of N-aryl derivatives |
| Piperazine | α-Carbon | C-H Functionalization | Photoredox catalyst, radical acceptor | Introduction of substituents at the carbon adjacent to nitrogen |
| Pyrazole | N1 | N-Alkylation | Alkyl halide, base | Formation of N-alkylated pyrazole derivatives |
Development of Novel Synthetic Transformations Utilizing this compound as a Substrate
The this compound scaffold can serve as a versatile substrate for various novel synthetic transformations, enabling the creation of diverse chemical libraries.
One key transformation is the use of the piperazine nitrogens in reductive amination reactions. For example, a similar scaffold, 1-(phenyl)-1H-pyrazole-4-carbaldehyde, can be reacted with a piperazine derivative through reductive amination to form a C-N bond. researchgate.net This methodology could be reversed, using this compound to react with various aldehydes and ketones.
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. The pyrazole ring can be functionalized with a halogen, which can then participate in cross-coupling reactions with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents. nih.govresearchgate.net
Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step. The this compound scaffold could potentially participate in MCRs, for instance, by reacting with aldehydes and isocyanides in a Ugi-type reaction. While specific examples with this exact scaffold are not prevalent, the general reactivity of piperazines and pyrazoles suggests this possibility.
Synthesis of Complex Molecular Architectures Featuring the this compound Moiety
The this compound moiety is a valuable building block for the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry.
One approach involves the elaboration of the scaffold through sequential functionalization of the piperazine and pyrazole rings. For instance, the piperazine nitrogen can be functionalized with a side chain containing a reactive group, which can then be used for further conjugation to other molecular fragments. An example is the synthesis of N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives, where a complex side chain is attached to a pyrazolyl-containing core. researchgate.net
The scaffold can also be incorporated into macrocyclic structures. By introducing reactive functional groups at two different positions of the molecule, intramolecular cyclization can lead to the formation of novel macrocycles containing the pyrazolylpiperazine unit.
Furthermore, the pyrazole and piperazine nitrogens can act as ligation points for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural and functional properties. nih.gov
Investigation of Stereochemical Outcomes in Derivatization Reactions
The presence of a chiral center at the 2-position of the piperazine ring in this compound introduces a significant stereochemical element to its derivatization reactions.
When a reaction creates a new stereocenter, the existing chiral center can influence the stereochemical outcome, leading to the formation of diastereomers in unequal ratios. For instance, in the synthesis of indazole-fused piperazines from a chiral scaffold, a mixture of diastereomers was obtained. nih.gov The stereoselectivity of such reactions can be influenced by the reaction conditions, including temperature and the choice of reagents and catalysts.
The synthesis of enantiomerically pure this compound is crucial for applications where a specific stereoisomer is required, such as in pharmaceuticals. This can be achieved through stereoselective synthesis starting from chiral precursors or by resolution of a racemic mixture. nih.govnih.gov Once the enantiomerically pure scaffold is obtained, subsequent derivatization reactions can be studied to understand the degree of stereocontrol exerted by the existing stereocenter.
Table 2 outlines key considerations for the stereochemical outcomes in the derivatization of this chiral scaffold.
Table 2: Stereochemical Considerations in Derivatization Reactions
| Reaction Type | New Chiral Center Location | Potential Outcome | Factors Influencing Stereoselectivity |
|---|---|---|---|
| α-Functionalization of Piperazine | α-Carbon | Formation of diastereomers | Existing stereocenter at C2, reaction mechanism, reagents |
| N-Alkylation with Chiral Reagent | N/A | Formation of diastereomers | Mismatch/match with the scaffold's chirality |
Catalytic Applications of this compound-Based Ligands
The nitrogen atoms in both the piperazine and pyrazole rings of this compound make it an excellent candidate for use as a ligand in catalysis. The scaffold can potentially act as a bidentate or even a tridentate ligand, coordinating to a metal center through its nitrogen atoms.
The steric and electronic properties of the resulting metal complex can be tuned by modifying the scaffold. For example, introducing bulky substituents on the pyrazole or piperazine ring can create a specific chiral environment around the metal center, which can be exploited for asymmetric catalysis. The pyrazole ring is a key component in several protein kinase inhibitors, and its ability to coordinate with metal ions is well-established. mdpi.com
Metal complexes derived from pyrazole-containing ligands have shown activity in various catalytic reactions. nih.gov While specific catalytic applications of ligands derived directly from this compound are not widely reported, the structural features of the scaffold suggest its potential in areas such as:
Cross-coupling reactions: As a ligand for palladium, nickel, or copper catalysts.
Asymmetric hydrogenation: Where the chiral environment of the ligand can induce enantioselectivity.
Oxidation reactions: As a ligand for manganese or iron catalysts.
Further research into the synthesis and coordination chemistry of metal complexes of this compound is warranted to explore their full catalytic potential.
Exploration of 2 Methyl 5 1h Pyrazol 4 Yl Piperazine As a Building Block and Scaffold in Advanced Organic Synthesis
Utility of 2-Methyl-5-(1H-pyrazol-4-yl)piperazine in Fragment-Based Synthesis and Design
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, focusing on small, low-complexity molecules (fragments) that bind to biological targets with high ligand efficiency. astx.commdpi.com The this compound scaffold is exceptionally well-suited for FBDD due to its inherent modularity and the desirable properties of its constituent rings.
The pyrazole (B372694) ring is a well-established pharmacophore found in numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. nih.gov Similarly, the piperazine (B1678402) ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties and provide vectors for synthetic elaboration. mdpi.com The combination of these two fragments into a single, relatively low molecular weight molecule creates a high-value starting point for FBDD campaigns.
The synthesis of libraries based on this scaffold can be achieved through modular approaches. For instance, the pyrazole and piperazine moieties can be synthesized separately and then coupled. The pyrazole fragment can be functionalized at various positions, while the chiral methylpiperazine part can be derived from amino acid precursors, allowing for stereochemical control. astx.com This modularity enables the systematic exploration of chemical space around the core scaffold.
In a typical FBDD workflow, the this compound core could be identified as an initial hit through biophysical screening methods like X-ray crystallography or NMR. mdpi.com The exposed nitrogen atoms of the piperazine ring and the pyrazole N-H provide clear vectors for fragment growing or linking strategies. For example, one piperazine nitrogen could be functionalized to extend into a hydrophobic pocket of a target protein, while the other could be used to introduce polar groups to engage with solvent-exposed regions or form key hydrogen bonds.
A fragment merging approach has been successfully applied to design pyrazoline derivatives as dual inhibitors of COX-2 and 5-LOX, demonstrating the power of combining heterocyclic fragments to generate potent molecules. nih.gov The this compound scaffold embodies this principle, pre-merging two valuable fragments into a single, synthetically accessible building block.
Table 1: Fragment Properties and Potential for Elaboration
| Feature | Description | Synthetic Vector | Potential Interactions |
| Pyrazole N-H | Acidic proton on the aromatic ring. | N-alkylation, N-arylation. | Hydrogen bond donor. |
| Piperazine N1-H | Secondary amine. | Acylation, alkylation, reductive amination, arylation. | Hydrogen bond donor/acceptor, salt bridge formation. |
| Piperazine N4 | Embedded within the pyrazole ring linkage. | Not a direct vector. | Core scaffold interaction. |
| Methyl Group | Chiral center on the piperazine ring. | Influences conformation and stereospecific interactions. | Van der Waals interactions, hydrophobic interactions. |
Application of this compound as a Chiral Scaffold for Asymmetric Synthesis
The presence of a stereocenter at the C-2 position of the piperazine ring makes this compound a valuable chiral scaffold for asymmetric synthesis. The demand for enantiomerically pure drugs has driven the development of methods for creating chiral molecules, particularly saturated N-heterocycles. rsc.orgnih.gov Carbon-substituted piperazines, while less common in marketed drugs than their N,N'-disubstituted counterparts, represent an underexplored area of chemical space with significant potential. rsc.orgrsc.org
The synthesis of enantiopure 2-methylpiperazine (B152721) derivatives can be accomplished using various strategies, including the use of chiral pool starting materials like amino acids. astx.comnih.gov For example, (R)- or (S)-2-methylpiperazine can be prepared from the corresponding enantiomers of alanine (B10760859) or related precursors. This chiral building block can then be coupled with a pyrazole synthon to yield the target scaffold in an enantiomerically defined form.
Once synthesized, the chiral this compound can be used as a chiral auxiliary or a core scaffold for the synthesis of more complex chiral molecules. The defined stereochemistry of the methyl group can influence the facial selectivity of reactions at other parts of the molecule. For instance, derivatization of the piperazine nitrogens with bulky groups can create a specific chiral environment that directs the approach of reagents to other functional groups.
The application of chiral piperazines in asymmetric synthesis has been demonstrated in various contexts. For example, chiral diamides derived from piperazines have been used for the diastereoselective alkylation to produce 2-substituted alcohols and carboxylic acids. sci-hub.se The principles from these studies can be extrapolated to the this compound scaffold, where the pyrazole unit adds another layer of functionality and potential for directed metal coordination or hydrogen bonding to influence stereochemical outcomes.
Table 2: Research Findings in Asymmetric Synthesis of Chiral Piperazines
| Study Focus | Key Finding | Relevance to Target Compound | Citation |
| Asymmetric synthesis of carbon-substituted piperazines | Development of new methods is crucial as this chemical space is underexplored in pharmaceuticals. | Highlights the novelty and importance of the chiral 2-methylpiperazine core. | rsc.orgrsc.org |
| Synthesis from chiral pool | Amino acids can serve as starting materials to introduce stereochemistry into piperazine rings. | Provides a viable synthetic route to enantiopure this compound. | astx.com |
| Chiral piperazine derivatives | Chiral, nonracemic (piperazin-2-yl)methanol derivatives have been synthesized and evaluated for biological activity. | Demonstrates the utility of C-2 substituted chiral piperazines as scaffolds for medicinal chemistry. | nih.gov |
| Diastereoselective alkylation | Chiral diamides from piperazines can be used to control stereochemistry in alkylation reactions. | The scaffold could act as a chiral auxiliary to control new stereocenters. | sci-hub.se |
Integration of the this compound Core into Macrocyclic Structures
Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging targets. The synthesis of macrocycles containing piperazine units is a well-established field, with the piperazine often serving as a flexible or rigidifying linker, depending on its substitution. researchgate.net
The this compound scaffold is an excellent candidate for incorporation into macrocyclic architectures. The two secondary amines of the parent 2-methylpiperazine (before attachment of the pyrazole) provide ideal handles for cyclization reactions. One nitrogen is consumed in the linkage to the pyrazole, leaving the other secondary amine and the pyrazole N-H as potential points for macrocyclization.
A synthetic strategy could involve a one-pot, multi-component reaction or a stepwise approach. For example, the pre-formed this compound could be reacted with a long-chain dielectrophile (e.g., a dihaloalkane or a dicarboxylic acid derivative) under high-dilution conditions to favor intramolecular cyclization. The reaction could link the free piperazine nitrogen to the pyrazole nitrogen, or to another functional group appended to the pyrazole ring.
The incorporation of the rigid pyrazole unit and the chiral methylpiperazine would impart significant structural pre-organization to the resulting macrocycle. This pre-organization can be advantageous for binding to specific biological targets by reducing the entropic penalty upon binding. Research on other piperazine-containing macrocycles has shown that rigidification of the scaffold is a key strategy for enhancing properties for applications such as MRI contrast agents and catalysis. researchgate.net
Supramolecular Chemistry Involving this compound for Host-Guest Systems
Supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. The this compound molecule possesses several features that make it an attractive component for designing host-guest systems.
The key features for supramolecular interactions include:
Hydrogen Bond Donors: The pyrazole N-H and the free piperazine N-H can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The pyrazole and piperazine nitrogen atoms can act as hydrogen bond acceptors.
Aromatic System: The pyrazole ring can participate in π-π stacking interactions. nih.gov
Chiral Cavity: The methyl group on the piperazine ring can contribute to the formation of a chiral recognition site.
These features allow the molecule to self-assemble into higher-order structures or to act as a host for complementary guest molecules. For example, dimerization through hydrogen bonding between the pyrazole moieties of two molecules is a common motif. The piperazine ring could then be functionalized with recognition units to create a larger, well-defined cavity for guest binding.
Chemical Biology and Mechanistic Probe Development Utilizing 2 Methyl 5 1h Pyrazol 4 Yl Piperazine Strictly Non Clinical
Design Principles for 2-Methyl-5-(1H-pyrazol-4-yl)piperazine-Based Chemical Probes
The design of chemical probes based on the this compound scaffold is guided by the principle of modularity. The core scaffold is responsible for the primary interaction with a biological target, while appended functional groups, typically attached via the piperazine (B1678402) nitrogen, serve as reporters or reactive moieties.
The pyrazole (B372694) ring is a key pharmacophoric element, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), and π-π stacking with aromatic residues of a protein. The methyl group on the piperazine ring can contribute to hydrophobic interactions and provide steric constraints that may enhance binding specificity.
The piperazine ring is the primary site for chemical modification. encyclopedia.pubmdpi.com Its secondary amine allows for the straightforward introduction of linkers connected to various functional groups without significantly perturbing the core binding motif. The choice of linker and terminal functional group is critical and depends on the intended application of the probe. For example, a fluorescent dye may be attached for imaging applications, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent capture of the target protein.
Table 1: Key Design Considerations for this compound-Based Probes
| Structural Component | Function in Probe Design | Potential Interactions/Modifications |
| 1H-Pyrazole Ring | Primary target recognition | Hydrogen bonding, π-π stacking, metal coordination |
| Piperazine Ring | Site for functionalization | Attachment of linkers, reporter groups, or reactive moieties |
| Methyl Group | Modulator of binding | Hydrophobic interactions, steric influence |
| Linker | Spatially separates core from functional group | Can be of varying length and composition (e.g., alkyl, PEG) to optimize target binding and function |
| Functional Group | Determines probe application | Fluorophores, biotin, photoreactive groups, etc. |
Mechanistic Studies of Molecular Interactions at a Fundamental Level
Understanding the precise molecular interactions between this compound and its biological targets is fundamental to the development of selective probes. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose. mdpi.comnih.govnih.gov
Molecular docking studies can predict the binding pose of the compound within a protein's active or allosteric site. These models can reveal key interactions, such as the pyrazole nitrogen atoms forming hydrogen bonds with specific amino acid residues, or the phenyl ring (if present as a substituent on the pyrazole) engaging in π-stacking with tyrosine or phenylalanine. The piperazine ring's conformation, typically a chair form, and the orientation of its substituents can also be modeled to understand their impact on binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of this compound analogs with their biological activity. mdpi.com These models can identify which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are critical for target engagement, thereby guiding the design of more potent and selective probes.
Table 2: Hypothetical Molecular Interactions of this compound with a Protein Target
| Compound Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |
| Pyrazole NH | Asp, Glu, Ser, Thr (H-bond acceptors) | Hydrogen Bond |
| Pyrazole N | Asn, Gln, Ser, Thr (H-bond donors) | Hydrogen Bond |
| Pyrazole Ring | Phe, Tyr, Trp, His | π-π Stacking |
| Methyl Group | Ala, Val, Leu, Ile | Hydrophobic/Van der Waals |
| Piperazine NH | Asp, Glu | Ionic/Hydrogen Bond |
Development of Bioconjugation Strategies for this compound
Bioconjugation is the process of covalently linking a molecule, such as a chemical probe, to a biomolecule, like a protein or nucleic acid. For this compound, the secondary amine of the piperazine ring is the most convenient handle for bioconjugation. nih.govacs.org
A common strategy involves a two-step process. First, the piperazine nitrogen is reacted with a bifunctional linker. One end of the linker attaches to the piperazine, and the other end possesses a functional group that can react with a specific functional group on a biomolecule. For example, a maleimide-terminated linker can be attached to the piperazine, which can then selectively react with the thiol group of a cysteine residue in a protein. nih.govacs.org Other common reactive groups for bioconjugation include N-hydroxysuccinimide (NHS) esters for targeting primary amines (lysine residues) and alkynes or azides for use in "click chemistry" reactions.
Table 3: Potential Bioconjugation Strategies for this compound
| Reactive Group on Linker | Target on Biomolecule | Resulting Covalent Bond | Example Linker |
| Maleimide | Thiol (Cysteine) | Thioether | N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) |
| NHS Ester | Amine (Lysine) | Amide | N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Isothiocyanate | Amine (Lysine) | Thiourea | Phenyl isothiocyanate |
| Alkyne/Azide | Azide/Alkyne | Triazole | Azido-PEG4-NHS Ester |
Exploration of this compound as a Scaffold for Photoaffinity Labeling
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This method involves a chemical probe that incorporates a photoreactive group. Upon irradiation with UV light of a specific wavelength, this group forms a highly reactive intermediate that covalently crosslinks the probe to its binding partner. nih.govnih.gov
The this compound scaffold can be readily adapted for PAL by attaching a photoreactive group via a linker to the piperazine nitrogen. researchgate.netrsc.org The most commonly used photoreactive groups are phenyl azides, benzophenones, and diazirines. researchgate.netiris-biotech.detcichemicals.com
Phenyl azides are converted to highly reactive nitrenes upon photolysis. They are relatively stable but can sometimes be reactive in the dark.
Benzophenones form a triplet diradical upon UV irradiation, which can abstract a hydrogen atom from a nearby C-H bond, leading to a covalent crosslink. They are generally more stable than phenyl azides and less prone to non-specific reactions. nih.gov
Diazirines are small, highly photoreactive groups that form carbenes upon irradiation. Their small size often minimizes perturbation of the parent molecule's binding affinity, and they are generally stable in the dark. iris-biotech.detcichemicals.com
The design of a photoaffinity probe based on this compound would also typically include a reporter tag, such as biotin or a clickable alkyne, to allow for the subsequent enrichment and identification of the crosslinked protein-probe complex by mass spectrometry.
Table 4: Comparison of Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Advantages | Disadvantages |
| Phenyl Azide | Nitrene | 254-280 nm | High reactivity | Potential for dark reactivity, rearrangement |
| Benzophenone | Triplet Diradical | 350-360 nm | High stability, low non-specific reactivity | Larger size may perturb binding, requires C-H insertion |
| Diazirine | Carbene | 350-380 nm | Small size, high reactivity, low dark reactivity | Can be synthetically challenging to install |
Future Research Directions and Unaddressed Challenges in the Study of 2 Methyl 5 1h Pyrazol 4 Yl Piperazine
Identification of Novel and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) and piperazine (B1678402) derivatives is a well-established field, yet the pursuit of novel, efficient, and sustainable synthetic methodologies remains a critical endeavor. royal-chem.comresearchgate.net Future research in the synthesis of 2-Methyl-5-(1H-pyrazol-4-yl)piperazine should prioritize the development of "green" chemistry approaches. royal-chem.com This includes the exploration of solvent-free reaction conditions, potentially utilizing techniques like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption. royal-chem.com
Catalytic Methods: Investigating novel catalytic systems, including transition metal and organocatalysts, to enable highly regioselective and stereoselective transformations.
Flow Chemistry: Implementing continuous flow chemistry processes for safer, more scalable, and highly controlled production of the target compound.
A comparative overview of potential synthetic improvements is presented in Table 1.
Table 1: Potential Enhancements in the Synthesis of this compound
| Current Approach | Future Direction | Potential Advantages |
|---|---|---|
| Multi-step batch synthesis | One-pot or flow chemistry | Increased yield, reduced waste, improved safety and scalability |
| Stoichiometric reagents | Catalytic methods | Higher efficiency, greater selectivity, lower environmental impact |
| Conventional heating | Microwave/ultrasonic irradiation | Faster reaction times, reduced energy consumption |
Advanced Spectroscopic Characterization Under Non-Standard Conditions
The structural elucidation of pyrazole and piperazine derivatives typically relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). mdpi.comsemanticscholar.orgnih.govrsc.org While these methods are invaluable for confirming the compound's identity under standard conditions, significant challenges and opportunities lie in characterizing its behavior in more complex environments.
Future research should venture into advanced spectroscopic studies to understand the dynamic nature of this compound. This could involve:
In-situ Spectroscopy: Employing techniques like in-situ IR or NMR to monitor the compound's formation during a chemical reaction in real-time. This would provide crucial mechanistic insights for optimizing synthetic routes.
Variable Temperature NMR: Studying the compound's conformational dynamics and the potential for proton tautomerism in the pyrazole ring at different temperatures.
Solid-State NMR: Characterizing the compound in its solid state to understand crystal packing and intermolecular interactions, which are crucial for material science applications.
Advanced Mass Spectrometry: Using techniques like ion-mobility mass spectrometry to separate and characterize different isomers or conformers that may not be distinguishable by conventional MS.
These advanced methods would provide a more complete picture of the compound's physicochemical properties beyond a static structural description.
High-Throughput Computational Screening for Derivatization Potential
Computational chemistry offers a powerful tool for predicting the properties and potential applications of novel compounds, thereby guiding synthetic efforts. researchgate.netrsc.orgrsc.org For this compound, high-throughput computational screening represents a major avenue for future research. The primary challenge is to develop and validate computational models that can accurately predict the biological activity or material properties of its derivatives.
Future computational studies should focus on:
Virtual Library Generation: Creating large virtual libraries of derivatives by computationally modifying the core structure of this compound with various functional groups.
Molecular Docking: Screening these virtual libraries against a wide range of biological targets, such as enzymes and receptors, to identify derivatives with high binding affinities for potential therapeutic applications. nih.govacs.orgnih.gov
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of the derivatives to predict their reactivity and potential use in electronic materials. rsc.orgresearchgate.net
Molecular Dynamics Simulations: Simulating the behavior of the compound and its derivatives in different environments (e.g., in water, bound to a protein) to assess their stability and dynamic interactions. rsc.orgrsc.orgnih.gov
The data generated from such screenings can be used to prioritize the synthesis of the most promising derivatives, saving significant time and resources.
Exploration of New Material Science Applications for this compound Derivatives
The unique structural features of pyrazoles, such as their ability to coordinate with metal ions and participate in hydrogen bonding, make them attractive building blocks for new materials. biosynce.commdpi.com Future research should systematically explore the potential of this compound as a synthon for advanced materials.
Key research directions include:
Metal-Organic Frameworks (MOFs): The pyrazole and piperazine moieties can both act as ligands for metal ions. Future work should investigate the synthesis of novel MOFs using this compound as a linker. These materials could have applications in gas storage, separation, and catalysis. biosynce.com
Conductive Polymers: The conjugated pyrazole ring suggests that polymers incorporating this unit could possess interesting electronic properties. royal-chem.com Research should focus on the synthesis and characterization of such polymers for potential use in sensors or optoelectronic devices. biosynce.com
Functional Coatings: The ability of the molecule to form hydrogen bonds could be exploited to create self-healing or stimuli-responsive coatings.
A significant challenge will be to establish clear structure-property relationships to allow for the rational design of materials with desired functionalities.
Table 2: Potential Material Science Applications
| Material Class | Key Feature of this compound | Potential Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Metal coordinating ability of pyrazole and piperazine nitrogens | Gas storage, catalysis, separation |
| Conductive Polymers | Conjugated pyrazole ring system | Sensors, organic electronics |
| Functional Coatings | Hydrogen bonding capabilities | Self-healing materials, smart coatings |
Integration into Interdisciplinary Research Paradigms
The full potential of this compound will be best realized through its integration into broader, interdisciplinary research programs. The traditional silos of synthetic chemistry, pharmacology, and material science are increasingly giving way to a more holistic approach.
Future research should aim to:
Bridge Computational and Experimental Chemistry: Use computational predictions to guide the synthesis of new derivatives with specific properties, followed by experimental validation. researchgate.netrsc.org
Combine Materials Science with Biology: Develop new materials, such as functionalized MOFs or polymers, that can be used for biomedical applications like drug delivery or biosensing.
Explore Agrochemical Applications: Pyrazole derivatives have found use as herbicides, insecticides, and fungicides. royal-chem.combiosynce.comrroij.com A collaborative effort between chemists and agricultural scientists could explore the potential of this compound derivatives in this area.
The primary challenge in this integration is fostering effective communication and collaboration between researchers from different disciplines. However, overcoming this challenge is essential for translating fundamental chemical research into real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
